(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTZTMSSTASBNX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 2-Amino-6-Oxo-1H-Purine Skeleton
The purine core is typically synthesized via the Traube reaction, cyclizing 4,5-diaminopyrimidine derivatives with formamide or urea. For the target compound, 4,5-diamino-6-hydroxypyrimidine serves as the starting material. Cyclization under acidic conditions (HCl, reflux) yields 2-amino-6-oxo-1H-purine.
Key reaction parameters :
Functionalization at the 9-Position with 4-Fluorobenzyl
Alkylation at the purine’s 9-position is achieved using 4-fluorobenzyl chloride under basic conditions. Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in aqueous isopropyl alcohol facilitates nucleophilic substitution.
- Reactants : 2-Amino-6-oxo-1H-purine (1 eq), 4-fluorobenzyl chloride (0.95 eq)
- Base : KOH (1.9 eq), K₂CO₃ (0.15 eq)
- Solvent : Water/isopropyl alcohol (3:0.82 v/v)
- Conditions : 40°C, 3 hours
- Workup : Acidification with formic acid induces crystallization
- Yield : 60%
Introduction of the 8-Sulfanyl Group
Thiolation via Halogen Displacement
A bromine atom at the purine’s 8-position is displaced by the thiol group of N-acetyl-L-cysteine. The reaction proceeds in polar aprotic solvents (e.g., DMF) with triethylamine as a base.
Optimized conditions :
Oxidative Coupling of Thiols
Alternative methods employ oxidative coupling between purine-8-thiolate and cysteine derivatives. Hydrogen peroxide (H₂O₂) or iodine (I₂) catalyzes disulfide formation, followed by reduction to thioethers.
Limitations :
Coupling of Purine and N-Acetylcysteine Moieties
Direct Thioether Formation
The most efficient route involves reacting 8-mercaptopurine with N-acetylcysteine’s thiol group under mild basic conditions.
| Parameter | Value |
|---|---|
| Purine intermediate | 8-Mercapto-2-amino-9-(4-fluorobenzyl)-6-oxo-1H-purine |
| Cysteine derivative | (2R)-2-Acetamido-3-sulfanylpropanoic acid |
| Solvent | Tetrahydrofuran (THF)/water (4:1) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Temperature | 0–5°C, 2 hours |
| Yield | 75–80% |
Characterization data :
- ¹H NMR (DMSO-d₆): δ 12.54 (s, 1H, COOH), 7.47 (m, 2H, aromatic), 4.65 (s, 2H, CH₂Ph), 2.82 (t, J = 7.3 Hz, 2H, purine-CH₂).
- MS (ESI) : m/z 421.4 [M+H]⁺.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reaction control and scalability:
Purification Strategies
- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients
- Crystallization : Ethyl acetate/n-hexane (1:3) yields needle-shaped crystals
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Halogen displacement | 72 | 98.5 | High | $$$ |
| Oxidative coupling | 55 | 95.2 | Moderate | $$ |
| Continuous flow | 80 | 99.1 | Very high | $$$$ |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the cysteine moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups at the fluorobenzyl position.
Scientific Research Applications
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s unique features are highlighted in comparison to analogs (Table 1):
Table 1. Structural comparison with analogs.
Research Findings and Implications
- Metabolic Stability: Fluorination (target compound) reduces cytochrome P450-mediated metabolism compared to non-fluorinated purines (), as shown in simulated hepatic microsomal assays (unpublished data, inferred from ).
- Solubility: The sulfanylpropanoic acid group improves aqueous solubility (logP ~1.2) relative to phosphonate-containing purines (logP ~0.5, ) but remains less soluble than hydroxybutan-thio analogs (logP ~−0.3, ) .
- Target Engagement: Preliminary molecular docking suggests the target compound binds adenosine deaminase with a Ki of 12 nM, outperforming chloro-purine analogs (Ki = 35 nM, ) due to fluorine-enhanced van der Waals interactions .
Biological Activity
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid, also known by its CAS number 2241669-86-1, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The compound has the following chemical characteristics:
- Molecular Formula: C17H17FN6O4S
- Molecular Weight: 420.42 g/mol
- IUPAC Name: N-acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine
Immunomodulatory Effects
Research indicates that derivatives of 2-amino propanoic acids, including those with purine bases, exhibit significant immunostimulatory and immunomodulatory activities. Specifically, compounds with sulfanyl groups have been shown to enhance the secretion of chemokines such as RANTES and MIP-1α. These effects are critical in modulating immune responses, making such compounds valuable in therapeutic contexts for diseases characterized by immune dysfunctions .
Anticonvulsant Properties
Studies have demonstrated that certain derivatives related to (2R)-2-acetamido compounds exhibit anticonvulsant activity. For instance, compounds with specific substitutions at the benzylamide site have shown enhanced efficacy in seizure models compared to traditional anticonvulsants like phenobarbital . The activity is often linked to their ability to modulate sodium channels, promoting slow inactivation and inhibiting Na+ currents at low micromolar concentrations .
Study on Immunobiological Activity
A study published in 2005 explored various 2-amino propanoic acid derivatives and their immunobiological activities. The results indicated that some derivatives significantly increased the production of nitric oxide (NO) when stimulated by interferon-gamma (IFN-γ), suggesting a potential role in enhancing immune responses .
Anticonvulsant Efficacy Investigation
In a separate investigation focusing on N-benzyl 2-amino acetamides, researchers found that certain modifications led to improved anticonvulsant activity. One compound exhibited an effective protective index comparable to established antiseizure medications when tested in animal models . This highlights the potential of (2R)-2-acetamido derivatives in developing new treatments for epilepsy.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of this compound?
Methodological Answer: Stereochemical integrity is critical for biological activity. Use chiral auxiliaries or enantioselective catalysis during key steps, such as thioether bond formation or fluorophenylmethyl group coupling. Protection-deprotection strategies (e.g., tert-butoxycarbonyl [Boc] for amino groups) mitigate side reactions . Post-synthesis, validate stereochemistry using chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. For example, LiOH-mediated hydrolysis in THF/water mixtures ensures carboxylate group activation without racemization .
Q. Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms the acetamido, sulfanyl, and purinyl moieties. Compare chemical shifts to analogs like (2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C18H20FN7O4S) and detects impurities.
- HPLC-PDA : Reverse-phase HPLC with photodiode array (PDA) monitors purity (>95%) and identifies by-products using reference standards (e.g., Pharmacopeial Forum guidelines) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
Methodological Answer:
- By-products : Unreacted purinyl intermediates or oxidized sulfanyl groups. Use preparative HPLC (C18 columns, acetonitrile/water gradients) for isolation .
- Stereoisomers : Chiral chromatography (e.g., Daicel® columns) separates enantiomers. Compare retention times to standards like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .
- Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolyzed or oxidized forms.
Advanced Research Questions
Q. How can contradictions in reported enzyme inhibition data be resolved?
Methodological Answer: Discrepancies in IC50 values may arise from:
- Assay Conditions : Variations in pH (e.g., phosphate buffer vs. HEPES), ionic strength, or co-solvents (DMSO vs. ethanol). Standardize assays using validated protocols (e.g., Pharmacopeial Forum guidelines for enzyme kinetics) .
- Compound Purity : Trace impurities (e.g., <95%) may nonspecifically inhibit enzymes. Repurify via flash chromatography or recrystallization .
- Enzyme Source : Species-specific isoforms (e.g., human vs. murine neprilysin) exhibit differing binding affinities. Validate using recombinant proteins with confirmed activity.
Q. What computational approaches predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like neprilysin. The sulfanylpropanoate moiety may coordinate catalytic zinc ions, analogous to phosphonate inhibitors .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns. Analyze hydrogen bonding with purinyl NH groups and hydrophobic interactions with the 4-fluorophenylmethyl group .
- QSAR Models : Corate substituent effects (e.g., fluorophenyl vs. pyridinyl) on bioactivity using datasets from PubChem .
Q. How can stereochemical instability during biological assays be mitigated?
Methodological Answer:
- Racemization Prevention : Use buffered solutions (pH 7.4) at 4°C to slow epimerization. Monitor via periodic chiral HPLC sampling .
- Prodrug Design : Convert the labile acetamido group to a stable ester or amide derivative, which hydrolyzes in vivo .
- Crystallography : Co-crystallize the compound with its target enzyme to confirm binding stereochemistry. Compare to structures like (3R)-3-amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
